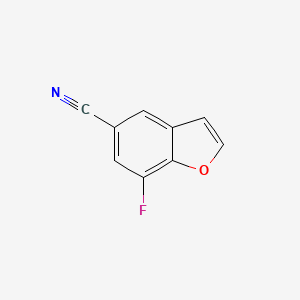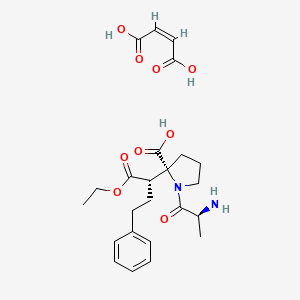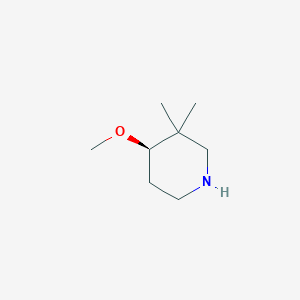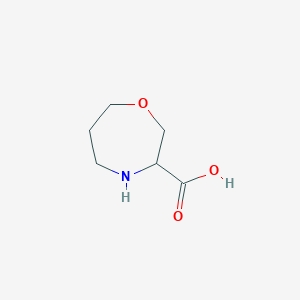
1,4-Oxazepane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Oxazepane-3-carboxylic acid is a seven-membered heterocyclic compound containing both oxygen and nitrogen atoms in its ring structure. This compound is part of a broader class of heterocycles known for their unique physico-chemical and biological properties. Compounds with a 1,4-oxazepane scaffold have been reported to exhibit various pharmacological activities, including anticonvulsant, antifungal, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-oxazepane-3-carboxylic acid typically involves the intramolecular cyclization of alkenols, alkynols, or hydroxyketones. These reactions are often catalyzed by Brönsted or Lewis acids . For example, Fmoc-HSe(TBDMS)-OH immobilized on Wang resin can be reacted with nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. Cleavage from the polymer support using trifluoroacetic acid (TFA) leads to the removal of the silyl protective group followed by spontaneous lactonization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of polymer-supported synthesis and catalytic hydrogenation used in laboratory settings can be scaled up for industrial applications. The use of solid-phase synthesis techniques allows for the efficient production of this compound with high regioselectivity and stereoselectivity .
化学反応の分析
Types of Reactions: 1,4-Oxazepane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form corresponding oxides or reduced to yield amines and alcohols .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include trifluoroacetic acid (TFA), triethylsilane (Et3SiH), and nitrobenzenesulfonyl chlorides. Reaction conditions often involve the use of Brönsted or Lewis acids as catalysts .
Major Products: Major products formed from the reactions of this compound include diastereomeric anilines, lactones, and various oxazepane derivatives. The regioselectivity and stereoselectivity of these reactions depend on the substitution patterns of the starting materials .
科学的研究の応用
1,4-Oxazepane-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, compounds with a 1,4-oxazepane scaffold have been investigated for their potential as anticonvulsants, antifungal agents, and treatments for inflammatory bowel disease, lupus nephritis, and respiratory diseases such as asthma and bronchiectasis . Additionally, the compound’s unique structure makes it a valuable tool for studying the mechanisms of action of various pharmacological agents .
作用機序
The mechanism of action of 1,4-oxazepane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it has been reported to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling . This mechanism is particularly relevant in the context of neurological disorders such as Alzheimer’s disease .
類似化合物との比較
Similar Compounds: Similar compounds to 1,4-oxazepane-3-carboxylic acid include morpholine (1,4-oxazinane) and its derivatives. These compounds share a similar heterocyclic structure but differ in the number and position of heteroatoms within the ring .
Uniqueness: this compound is unique due to its seven-membered ring structure, which provides greater spatial flexibility compared to six-membered rings like morpholine. This flexibility allows for a wider range of chemical modifications and interactions with biological targets . Additionally, the presence of both oxygen and nitrogen atoms in the ring enhances its ability to participate in hydrogen bonding and other non-covalent interactions, making it a versatile scaffold for drug design .
特性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
1,4-oxazepane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-6(9)5-4-10-3-1-2-7-5/h5,7H,1-4H2,(H,8,9) |
InChIキー |
VJCZYUDVOCSWKC-UHFFFAOYSA-N |
正規SMILES |
C1CNC(COC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


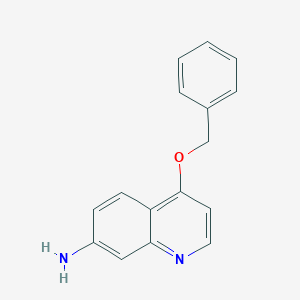
![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiane]](/img/structure/B13062485.png)
![{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062489.png)
